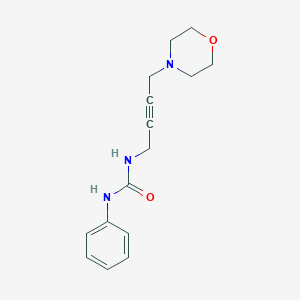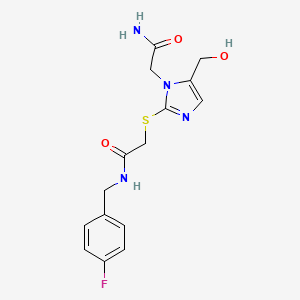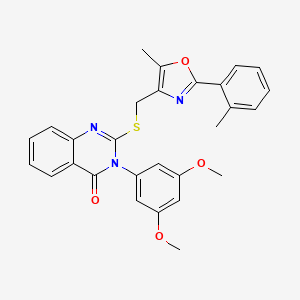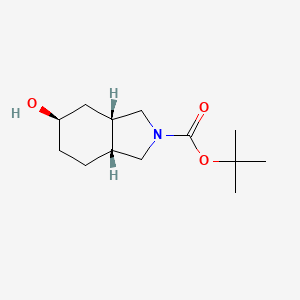
(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Activities
Compounds related to (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have demonstrated significant antimicrobial and anti-inflammatory properties. For example, derivatives containing the thioxothiazolidin-4-one structure have been shown to possess notable anti-inflammatory activity, with some compounds displaying significant effects against inflammation ((Sunder & Maleraju, 2013)). Similarly, a range of synthesized compounds exhibited antimicrobial activity, particularly against gram-positive bacteria and fungi, indicating their potential in treating microbial infections ((B'Bhatt & Sharma, 2017); (Aneja et al., 2011)).
Anticancer Potential
Research has indicated that certain thioxothiazolidin-4-one derivatives show promise in anticancer therapy. For instance, novel thioxothiazolidin-4-one derivatives were found to inhibit tumor growth and angiogenesis in mouse models, suggesting their potential application in cancer treatment ((Chandrappa et al., 2010)).
Antifungal Efficacy
Compounds structurally related to (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have exhibited significant antifungal activity. This suggests their potential utility in developing new treatments for fungal infections ((Liu et al., 2014)).
Hypoglycemic Activity
In the context of diabetes treatment, derivatives of thioxothiazolidin-4-one have been explored for their hypoglycemic activity, with some compounds enhancing insulin action in experimental models ((Liu et al., 2008)).
Crystal Structure and Molecular Studies
The crystal structure and molecular properties of thioxothiazolidin-4-one derivatives have been extensively studied, providing valuable insights into their chemical behavior and potential for pharmaceutical development ((Khelloul et al., 2016)).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 3-methoxypropylamine to form an imine intermediate, which is then reacted with 2-thioxothiazolidin-4-one to yield the final product.", "Starting Materials": [ "3-phenyl-1H-pyrazole-4-carbaldehyde", "3-methoxypropylamine", "2-thioxothiazolidin-4-one" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 3-methoxypropylamine in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Addition of 2-thioxothiazolidin-4-one to the imine intermediate and heating the mixture to reflux for several hours.", "Step 3: Isolation of the product by filtration and purification using standard techniques such as recrystallization or chromatography." ] } | |
CAS-Nummer |
1010862-04-0 |
Produktname |
(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one |
Molekularformel |
C17H17N3O2S2 |
Molekulargewicht |
359.46 |
IUPAC-Name |
4-hydroxy-3-(3-methoxypropyl)-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H17N3O2S2/c1-22-9-5-8-20-16(21)14(24-17(20)23)10-13-11-18-19-15(13)12-6-3-2-4-7-12/h2-4,6-7,10-11,21H,5,8-9H2,1H3/b13-10+ |
InChI-Schlüssel |
KVMSACXBZMXERV-UVTDQMKNSA-N |
SMILES |
COCCCN1C(=C(SC1=S)C=C2C=NN=C2C3=CC=CC=C3)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)
![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2353839.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2353847.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2353850.png)
